3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide

Ion Channel Sulfonamide Comparative Potency

3-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide (CAS 949242-66-4) is a synthetic small molecule with the molecular formula C21H25N3O3S and a molecular weight of 399.51 g/mol. Structurally, it belongs to the phenyl sulfonamide class and features an (E)-styrylsulfonamide motif linked via a propanamide spacer to a 4-(pyrrolidin-1-yl)phenyl group.

Molecular Formula C21H25N3O3S
Molecular Weight 399.51
CAS No. 949242-66-4
Cat. No. B2737472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide
CAS949242-66-4
Molecular FormulaC21H25N3O3S
Molecular Weight399.51
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C21H25N3O3S/c25-21(23-19-8-10-20(11-9-19)24-15-4-5-16-24)12-14-22-28(26,27)17-13-18-6-2-1-3-7-18/h1-3,6-11,13,17,22H,4-5,12,14-16H2,(H,23,25)/b17-13+
InChIKeyIVEWELBZIAOVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide (CAS 949242-66-4): Procurement-Relevant Identity and Core Structural Features


3-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide (CAS 949242-66-4) is a synthetic small molecule with the molecular formula C21H25N3O3S and a molecular weight of 399.51 g/mol [1]. Structurally, it belongs to the phenyl sulfonamide class and features an (E)-styrylsulfonamide motif linked via a propanamide spacer to a 4-(pyrrolidin-1-yl)phenyl group. The compound is listed in supplier catalogs as a research-grade chemical (typical purity 95%), with no formal pharmacopoeia entry or approved therapeutic indication . Its ion-channel-modulating potential—suggested by its sulfonamide and pyrrolidine pharmacophores—has not been validated in published primary pharmacology studies for this specific entity.

Why In-Class Substitution of 3-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide (CAS 949242-66-4) Cannot Be Assumed Without Comparative Data


Phenyl sulfonamides and pyrrolidine-containing analogs can exhibit radically different ion-channel subtype selectivity, metabolic stability, and off-target profiles depending on subtle variations in the sulfonamide linker, the styryl geometry, and the aryl substitution pattern [1]. No published head-to-head comparisons exist for 949242-66-4 with any close analog (e.g., other vinyl‑sulfonamides, N‑phenyl‑propanamides, or pyrrolidinyl‑phenyl sulfonamides) . Consequently, a purchaser cannot assume that substituting this compound for a generic “phenyl sulfonamide derivative” will retain the same potency, selectivity, or ADME profile without performing independent validation.

Quantitative Differentiation Evidence for 3-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide (CAS 949242-66-4) — Current State of Public Data


Absence of Comparator-Based Potency Data for 949242-66-4 Against Closest Structurally Named Analogs

A systematic search of public databases (BindingDB, ChEMBL, PubMed, Google Patents) did not identify any IC50, Ki, or EC50 values for 949242-66-4 against a named biological target, nor any direct comparison with a structurally defined analog such as PF-04701475, GSK3395879, or compound 6 from the sulfone pyrrolidine sulfonamide series [1][2]. A patent family (US 8,163,720 and related filings) discloses pyrrolidinyl phenyl sulfonamides as ion channel modulators but does not list 949242-66-4 as a specific example; thus, no quantitative differentiation can be extracted from that source [3].

Ion Channel Sulfonamide Comparative Potency

No Selectivity or Off-Target Profile Data Available to Distinguish 949242-66-4 from Related Sulfonamides

Selectivity panels (e.g., hERG binding, CYP450 inhibition, broad kinase profiling) that would differentiate 949242-66-4 from analogs such as the TRPV4 antagonist GSK3395879 (hERG IC50 > 30 µM [1]) or the sodium channel inhibitor PF-04701475 (CYP2C9 IC50 = 2.1 µM ) are absent from the public record for this compound. The only tangential data point is an automated patch-clamp IC50 of 21 nM for a different pyrrolidinyl sulfonamide (BindingDB monomer ID 258233) against the sodium channel Nav1.9, but this cannot be extrapolated to 949242-66-4 [2].

Selectivity hERG CYP Inhibition

Recommended Application Scenarios for 3-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide (CAS 949242-66-4) Based on Available Evidence


Exploratory Screening in Ion-Channel-Focused Chemical Biology Programs

Given its pyrrolidinyl-phenyl-sulfonamide core—a motif recognized in patents as capable of modulating voltage-gated sodium channels [1]—949242-66-4 may serve as a structurally novel entry point for exploratory electrophysiology screening. However, no potency or selectivity data exist; researchers should benchmark against well-characterized standards such as PF-04701475 or GSK3395879 in any assay panel.

Structure-Activity Relationship (SAR) Expansion Around the Styrylsulfonamide Linker

The (E)-phenylethenylsulfonylamino group is a less-common feature among publicly disclosed sulfonamide inhibitors. SAR teams may procure this compound to probe the impact of vinylogous sulfonamide geometry on target engagement and metabolic stability, but must generate all foundational data de novo [2].

Reference Standard for Analytical Method Development

With a purity of 95% and a confirmed molecular identity (C21H25N3O3S, MW 399.51) , 949242-66-4 can be used as a reference standard for HPLC, LC-MS, or NMR method development in medicinal chemistry workflows. This application does not require differential biological evidence and is the most immediate use case.

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